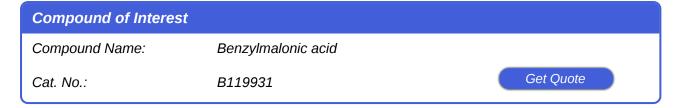


# Spectroscopic and Synthetic Profile of Benzylmalonic Acid: A Technical Guide

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#### Introduction

Benzylmalonic acid (IUPAC name: 2-benzylpropanedioic acid) is a dicarboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzylic group attached to the alpha-carbon of malonic acid, makes it a precursor for a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate structural elucidation and purity assessment are critical for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic characteristics of benzylmalonic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data and a visualization of its synthetic pathway are also presented to support researchers and scientists in its application.

### **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **benzylmalonic acid** (CAS No: 616-75-1; Molecular Formula: C<sub>10</sub>H<sub>10</sub>O<sub>4</sub>; Molecular Weight: 194.18 g/mol ).[1]

## Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~12.8	Singlet (broad)	2H	Carboxylic acid protons (-COOH)
7.19 - 7.27	Multiplet	5H	Phenyl group protons (C <sub>6</sub> H <sub>5</sub> -)
~3.59	Triplet	1H	Methine proton (-CH-)
~3.04	Doublet	2H	Methylene protons (- CH <sub>2</sub> -)

Solvent: DMSO-d<sub>6</sub>, Instrument: 400 MHz

### Table 2: 13 C NMR Spectroscopic Data

A publicly available <sup>13</sup>C NMR spectrum for **benzylmalonic acid** has been referenced, sourced from Aldrich Chemical Company, Inc., however, the specific chemical shift data is not readily accessible in public databases.[1] For structurally related compounds, the carboxyl carbons are typically observed in the 170-180 ppm region, the aromatic carbons between 120-140 ppm, the methine carbon around 50-60 ppm, and the methylene carbon around 30-40 ppm.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Description of Absorption	
2500-3300	O-H stretch (broad, carboxylic acid)	
~1700	C=O stretch (carboxylic acid)	
1600, 1495, 1450	C=C stretch (aromatic ring)	
~1400	O-H bend (in-plane)	
~1200	C-O stretch	
700-750, ~700	C-H bend (out-of-plane, monosubstituted benzene)	



Sample Preparation: KBr Pellet

**Table 4: Mass Spectrometry Data (Electron Ionization)** 

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
194	~2.5	[M]+ (Molecular Ion)
150	~33	[M - CO <sub>2</sub> ]+
104	~52	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)

Ionization Method: Electron Ionization (EI) at 70 eV

# **Experimental Protocols**

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 10-20 mg of **benzylmalonic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a standard 5 mm NMR tube. The use of DMSO-d<sub>6</sub> is often preferred for carboxylic acids due to its ability to solubilize the sample and the positioning of its residual peak.
- Instrument Parameters:
  - Instrument: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300) is used.[1]
  - <sup>1</sup>H NMR: Spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-5 seconds is used between pulses. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
  - <sup>13</sup>C NMR: Proton-decoupled <sup>13</sup>C NMR spectra are acquired. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and



smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of dry benzylmalonic acid is finely ground with about 100-200 mg
     of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
  - The homogenous mixture is then transferred to a pellet die.
  - A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent, or translucent pellet.
- Data Acquisition:
  - A background spectrum of the empty sample compartment is recorded.
  - The KBr pellet is placed in the sample holder of an FTIR spectrometer.
  - The infrared spectrum is recorded, typically in the range of 4000 to 400 cm<sup>-1</sup>.

#### **Mass Spectrometry (MS)**

- Sample Introduction: A small amount of the solid benzylmalonic acid sample is introduced
  into the mass spectrometer, often via a direct insertion probe. The sample is then heated
  under vacuum to induce volatilization.
- Ionization (Electron Ionization EI):
  - The gaseous analyte molecules enter the ion source.
  - A beam of electrons, accelerated to a standard energy of 70 electron volts (eV), bombards the molecules.
  - This high-energy impact ejects an electron from the molecule, creating a positively charged molecular ion ([M]+) and causing characteristic fragmentation.

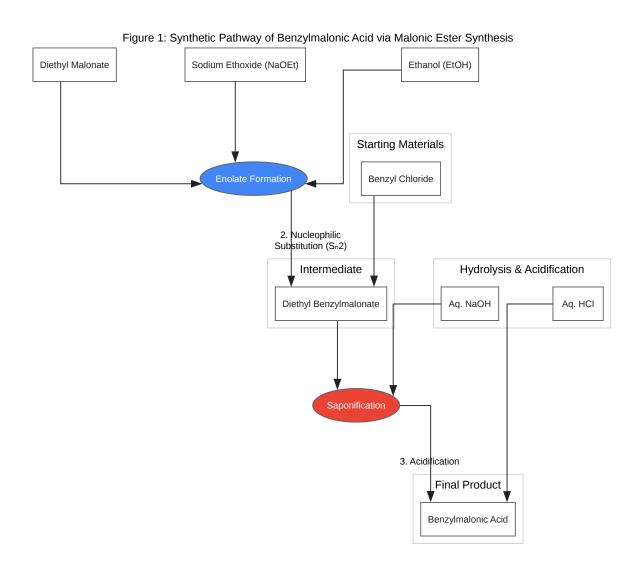


- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

# Visualizations Synthetic Pathway of Benzylmalonic Acid

The synthesis of **benzylmalonic acid** is commonly achieved through a two-step process known as the malonic ester synthesis. The following diagram illustrates this pathway.





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Caption: Synthetic pathway of Benzylmalonic Acid.



### **General Workflow for Spectroscopic Analysis**

This diagram outlines the logical flow from sample preparation to data interpretation for the spectroscopic characterization of a solid organic compound like **benzylmalonic acid**.

**Purified Solid Sample** Sample Preparation Weighing & Dissolving (NMR) Grinding & Pressing (IR) Loading into Probe (MS) Śpectroscopi<mark>c Techniques</mark> NMR Spectroscopy Mass Spectrometry FTIR Spectroscopy (1H, 13C) (EI) **Data Processing** Fourier Transform (NMR, IR) **Baseline Correction** Peak Picking & Integration Structural Elucidation & Verification Final Report

Figure 2: General Workflow for Spectroscopic Analysis of Benzylmalonic Acid

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Caption: Workflow for spectroscopic analysis.



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#### References

- 1. Benzylmalonic acid | C10H10O4 | CID 12031 PubChem [pubchem.ncbi.nlm.nih.gov]
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